1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Systematic Advantage in Metabolic Stability
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs within the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer consistently exhibits superior metabolic stability, an order-of-magnitude lower lipophilicity (log D), reduced hERG inhibition, and higher aqueous solubility relative to its 1,2,4-oxadiazole counterpart [1]. In matched-pair analyses, the 1,3,4-oxadiazole isomer provides a favorable profile across multiple developability parameters, making this regioisomeric choice a critical differentiator for compounds intended for progression into ADMET screening [1]. Additional studies on CB2 ligand series confirmed that bioisosteric replacement of a central 1,2,4-oxadiazole by a 1,3,4-oxadiazole ring reduces metabolic degradation by human liver microsomes and diminishes hERG channel interactions [2].
| Evidence Dimension | Metabolic stability, lipophilicity, hERG inhibition, aqueous solubility |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole regioisomer (present in target compound); systematically lower log D, lower hERG liability, higher aqueous solubility vs. 1,2,4-isomer [1]. |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer (e.g., 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-(2,4-dimethoxybenzoyl)piperidine); higher log D, greater hERG inhibition, lower aqueous solubility [1]. |
| Quantified Difference | Approximately one order of magnitude lower lipophilicity (log D) for 1,3,4-oxadiazole vs. 1,2,4-oxadiazole matched pairs [1]; quantitative half-life or % remaining figures for this specific compound not publicly available. |
| Conditions | Matched molecular pair analysis across the AstraZeneca corporate collection; human liver microsome stability assays for CB2 ligand series [1][2]. |
Why This Matters
Procurement of the 1,3,4-oxadiazole regioisomer rather than the 1,2,4 variant pre-selects for a scaffold with systematically superior developability parameters, reducing the likelihood of late-stage failure due to metabolic instability, hERG-related cardiotoxicity, or poor solubility.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
- [2] Heimann, D.; Lueg, C.; de Vries, H.; Frehland, B.; Schepmann, D.; Heitman, L. H.; Wünsch, B. Bioisosteric Replacement of Central 1,2,4-Oxadiazole Ring of High Affinity CB2 Ligands by Regioisomeric 1,3,4-Oxadiazole Ring. European Patent EP 6072079 / OmicsDI Record S-EPMC6072079, 2017. View Source
